4-(5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-yl)-1-phenethylpyrrolidin-2-one
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Overview
Description
4-(5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-yl)-1-phenethylpyrrolidin-2-one is a complex organic compound that features a pyrrolidin-2-one core substituted with a phenethyl group and a 1,2,4-oxadiazole ring bearing a 3-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-yl)-1-phenethylpyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the 1,2,4-oxadiazole ring through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions. The pyrrolidin-2-one core can be introduced via a subsequent cyclization reaction involving an appropriate amine and a carbonyl compound. The phenethyl group is usually added through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-yl)-1-phenethylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines
Scientific Research Applications
4-(5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-yl)-1-phenethylpyrrolidin-2-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: The compound is investigated for its use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-yl)-1-phenethylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
4-(3-Fluorophenyl)-1,2,4-triazole-3-thione: Another compound with a similar fluorophenyl group and heterocyclic ring structure.
1-(4-Fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one: A synthetic cathinone with a similar pyrrolidine core.
Uniqueness
4-(5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-yl)-1-phenethylpyrrolidin-2-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H18FN3O2 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1-(2-phenylethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C20H18FN3O2/c21-17-8-4-7-15(11-17)20-22-19(23-26-20)16-12-18(25)24(13-16)10-9-14-5-2-1-3-6-14/h1-8,11,16H,9-10,12-13H2 |
InChI Key |
VSKUHLTZEOLVQV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)CCC2=CC=CC=C2)C3=NOC(=N3)C4=CC(=CC=C4)F |
Origin of Product |
United States |
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